2-methoxy-5-methyl-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-methoxy-5-methyl-N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2O3S2/c1-13-3-8-17(28-2)18(11-13)30(26,27)24-10-9-16-12-29-19(25-16)14-4-6-15(7-5-14)20(21,22)23/h3-8,11-12,24H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPSTWRZTFXXKIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been found to bind with high affinity to multiple receptors.
Biological Activity
2-Methoxy-5-methyl-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Formula : C16H16F3N3O2S
- Molecular Weight : 395.37 g/mol
The presence of the thiazole moiety, trifluoromethyl group, and sulfonamide functionality contributes to its diverse biological activities.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
-
Antitumor Activity :
Compound Cell Line Tested IC50 (µM) Mechanism 2-Methoxy-5-methyl... A431 (human epidermoid carcinoma) <10 Apoptosis induction 2-Methoxy-5-methyl... U251 (human glioblastoma) <20 Cell cycle arrest - Anticonvulsant Activity :
- Anti-inflammatory Properties :
The biological activity of 2-methoxy-5-methyl-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide is believed to involve several mechanisms:
- Enzyme Inhibition : The sulfonamide group may inhibit specific enzymes involved in inflammatory pathways, similar to other sulfonamide derivatives.
- Receptor Modulation : The trifluoromethyl group can influence the compound's lipophilicity, potentially enhancing its ability to cross cell membranes and interact with intracellular targets.
Case Studies
-
Antitumor Efficacy :
A study demonstrated that derivatives of thiazole exhibited significant cytotoxic effects against human cancer cell lines, with IC50 values indicating strong activity compared to standard chemotherapeutics. For instance, a related compound showed IC50 values less than 10 µM against A431 cells, suggesting a promising therapeutic index . -
Inflammation Model :
In preclinical models of inflammation, compounds structurally similar to the target molecule inhibited COX-2 activity with IC50 values ranging from 0.25 µM to over 14 µM depending on structural modifications . These findings support the hypothesis that this compound may possess similar anti-inflammatory properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its combination of a benzenesulfonamide core, thiazole linker, and trifluoromethylphenyl moiety. Below is a comparative analysis with analogs from the literature:
Key Observations :
- Thiazole vs. Triazole : The target’s thiazole ring lacks the tautomerism seen in triazole-thiones (e.g., compounds [7–9]), which may stabilize its binding mode .
- Trifluoromethyl Groups: Both the target and EP 2 697 207 B1 leverage CF₃ for lipophilicity, but the latter’s oxazolidinone core may confer distinct pharmacokinetic profiles .
- Sulfonamide vs.
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The target’s logP (~3.8) exceeds triazole-based analogs (e.g., compounds [7–9], logP ~2.5–3.0) due to its CF₃ and thiazole groups, favoring membrane permeability but risking solubility challenges .
- Metabolic Stability : Thiazoles generally resist oxidation better than triazoles, suggesting the target may have a longer half-life than compounds like 561295-12-3 .
- Electronic Effects : The electron-donating methoxy group (target) contrasts with electron-withdrawing halogens (e.g., Cl/Br in ), altering electronic density and binding interactions .
Q & A
How can researchers optimize the synthesis of 2-methoxy-5-methyl-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide to improve yield and purity?
Methodological Answer:
Synthetic optimization should focus on key reaction steps:
- Thiazole Ring Formation : Use reflux conditions with absolute ethanol and catalytic glacial acetic acid for cyclization, as demonstrated in analogous triazole-thiazole syntheses .
- Sulfonamide Coupling : React the intermediate thiazole-ethylamine derivative with the appropriate sulfonyl chloride in dry pyridine (5 hours, room temperature), followed by acidification to pH 5–6 for precipitation. Flash chromatography is recommended for purification .
- Purification : Employ gradient elution in flash chromatography (e.g., hexane/ethyl acetate) to separate isomers or byproducts. Monitor purity via HPLC (>98%) and confirm structural integrity using H NMR and high-resolution mass spectrometry (HRMS) .
What experimental strategies are suitable for evaluating the biological activity of this compound, particularly in anticancer or antimicrobial contexts?
Methodological Answer:
- In Vitro Assays :
- Anticancer : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC values with control compounds like 2-benzylthio-4-chloro-5-methyl derivatives .
- Antimicrobial : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution. Combine with cell-penetrating agents to enhance bioavailability, as seen in N-(thiazol-2-yl)benzenesulfonamide studies .
- Enzyme Inhibition : Investigate kinase or protease inhibition (e.g., SphK1 kinase) using fluorescence-based assays. Structural analogs have shown inhibitory activity at nanomolar concentrations .
How can conflicting data on this compound’s biological activity across studies be systematically addressed?
Methodological Answer:
- Reproducibility Checks : Replicate assays under standardized conditions (e.g., pH, temperature, cell passage number).
- Purity Validation : Confirm compound purity (>95%) via HPLC and elemental analysis to rule out impurities affecting results .
- Orthogonal Assays : Validate antimicrobial claims using both agar diffusion and time-kill kinetics. For anticancer activity, supplement MTT data with apoptosis markers (e.g., Annexin V staining) .
What advanced analytical techniques are critical for characterizing this sulfonamide-thiazole hybrid?
Methodological Answer:
- Structural Confirmation :
- Mass Spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H]) and isotopic patterns for Cl/F-containing fragments .
What methodologies are recommended for assessing the metabolic stability and toxicity profile of this compound?
Methodological Answer:
- In Vitro Toxicity : Perform cytotoxicity assays on non-cancerous cell lines (e.g., HEK293) to determine selectivity indices.
- Metabolic Stability : Use liver microsome assays (human/rat) to measure half-life () and identify metabolites via LC-MS/MS .
- In Vivo Safety : Conduct acute toxicity studies in rodents (OECD 423 guidelines), monitoring organ histopathology and serum biomarkers (e.g., ALT, creatinine) .
How can computational tools aid in understanding the structure-activity relationship (SAR) of this compound?
Methodological Answer:
- Molecular Docking : Model interactions with target proteins (e.g., SphK1 kinase) using AutoDock Vina. Focus on hydrogen bonding with sulfonamide groups and hydrophobic interactions with the trifluoromethylphenyl moiety .
- QSAR Modeling : Train models on analog datasets to predict bioactivity. Include descriptors like logP, polar surface area, and electronic parameters (Hammett constants) .
What strategies ensure the compound’s stability during storage and handling in laboratory settings?
Methodological Answer:
- Storage : Store at −20°C in amber vials under inert gas (argon) to prevent hydrolysis or photodegradation .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor via HPLC. Lyophilization may enhance stability for long-term storage .
How can researchers design derivatives to enhance this compound’s pharmacokinetic properties?
Methodological Answer:
- Derivatization :
- Prodrug Strategies : Mask the sulfonamide group as a tert-butyl carbamate, which hydrolyzes in vivo to release the active moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
